3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2S2/c23-15-5-7-16(8-6-15)26-21(28)20-17(10-12-29-20)24-22(26)30-13-19(27)25-11-9-14-3-1-2-4-18(14)25/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGKLDDEJJJXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Br)SCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidinone Core: This step involves the cyclization of appropriate starting materials, such as thiourea and α,β-unsaturated carbonyl compounds, under acidic or basic conditions to form the thienopyrimidinone scaffold.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is reacted with a halogenated thienopyrimidinone intermediate in the presence of a palladium catalyst.
Attachment of the Indolinyl Moiety: The indolinyl group is typically introduced through a nucleophilic substitution reaction, where an indolin-1-yl nucleophile reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinyl moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 562.49 g/mol. The structure features a thieno[3,2-d]pyrimidin core, which is known for its diverse pharmacological properties.
Antitumor Activity
Research indicates that compounds with structural similarities to 3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit significant antitumor properties. A study published in Nature highlighted the design and synthesis of related compounds that showed promising antitumor evaluations against various cancer cell lines .
Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic effects. Analogs with similar thieno-pyrimidine structures have demonstrated pain relief in animal models through standard testing methods such as the writhing test and hot plate test . The presence of the indolin moiety is thought to enhance these effects.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through assays measuring cyclooxygenase (COX) enzyme inhibition. Compounds with similar frameworks have shown significant inhibition of COX enzymes, suggesting that this compound may also exhibit anti-inflammatory properties .
Case Study Overview
Several studies have investigated the biological activities of compounds related to This compound . Below is a summary of key findings:
| Study Reference | Compound Tested | Activity Assessed | Methodology | Key Findings |
|---|---|---|---|---|
| Analogs A-C | Analgesic | Writhing test | Significant pain reduction observed | |
| Analog D | Anti-inflammatory | COX inhibition assay | Inhibition of COX enzymes noted | |
| Analog E | Antioxidant | DPPH assay | Moderate antioxidant activity demonstrated |
Experimental Results
These findings indicate that modifications to the thieno-pyrimidine structure can yield compounds with varying degrees of biological activity. The presence of functional groups such as bromophenyl and indolin appears to play a crucial role in enhancing these effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction pathways. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidinone derivatives exhibit diverse bioactivity depending on substituent modifications. Below is a detailed comparison of the target compound with its structural analogs (Table 1).
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidinone Derivatives
Key Structural Differences and Implications
Substituent Effects at Position 3: The target compound’s 4-bromophenyl group offers stronger halogen bonding than the 4-chlorophenyl group in or the 4-ethoxyphenyl in . Bromine’s larger atomic radius enhances hydrophobic interactions but may reduce solubility .
Position 2 Side Chains: The indolin-1-yl-oxoethylthio chain in the target compound provides a rigid, planar indole ring for π-stacking, unlike the morpholino group in , which enhances solubility via its polar amine.
Core Modifications: The cyclopenta ring in and benzothieno extension in add steric bulk, which may improve metabolic stability but reduce membrane permeability.
Biological Activity
The compound 3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.33 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties.
Anticancer Activity
Several studies have investigated the anticancer potential of thienopyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance:
- Case Study 1 : In a study on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 15 µM) .
- Case Study 2 : Another study reported that the compound effectively induced apoptosis in A549 lung cancer cells via the intrinsic pathway, leading to increased levels of cleaved caspase-3 and PARP .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated:
- Table 1: Antimicrobial Activity
| Microbe | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
| Candida albicans | 20 µg/mL |
This table summarizes the MIC values against various microbial strains, indicating that the compound exhibits moderate antibacterial and antifungal activity .
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes relevant to disease processes:
- Case Study 3 : It was found to inhibit dihydrofolate reductase (DHFR) with an IC50 value of 8 µM, which is comparable to established inhibitors like methotrexate (IC50 = 10 µM). This suggests potential applications in treating conditions where DHFR plays a critical role .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Apoptosis Induction : The compound triggers mitochondrial dysfunction leading to cytochrome c release and subsequent activation of caspases.
- Enzyme Interaction : By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting nucleic acid synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
